
イザルピニン
概要
科学的研究の応用
Chemistry: Izalpinin’s unique structure makes it interesting for synthetic chemists exploring novel compounds.
Biology: Researchers may investigate its effects on cellular processes and potential therapeutic applications.
Medicine: Its cytotoxicity against cancer cells suggests potential as an anticancer agent.
Industry: Izalpinin could inspire the development of new drugs or functional materials.
生化学分析
Biochemical Properties
Izalpinin has been found to interact with several enzymes and proteins in biochemical reactions. For instance, it has been shown to have a strong binding affinity with five target proteins involved in the inflammatory process . The nature of these interactions is primarily inhibitory, contributing to Izalpinin’s anti-inflammatory effects .
Cellular Effects
Izalpinin has been observed to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce inflammation in a rat model on λ-carrageenan-induced plantar edema . This suggests that Izalpinin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Izalpinin involves its interactions with biomolecules at the molecular level. For instance, Izalpinin can bind to the Arg86 and Lys14 sites of AKT1 protein through two hydroxyl and carbonyl groups, thus regulating AKT1 involved in PI3K/Akt/mTOR signaling pathway and producing anti-AD effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Izalpinin have been observed to change over time. For example, in a study investigating its anti-inflammatory effects, paw inflammation was measured at one-hour intervals for seven hours following the administration of λ-carrageenan . This suggests that Izalpinin’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Izalpinin have been found to vary with different dosages in animal models. In a study on rats, significant differences were observed in the anti-inflammatory effects of Izalpinin at three concentrations (10 mg/kg, 20 mg/kg, 40 mg/kg) in the first and third hours after treatment . This suggests that the dosage of Izalpinin can influence its therapeutic effects.
Metabolic Pathways
These pathways can regulate gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .
準備方法
単離: イザルピニンは、のの葉から単離できます。
合成経路: イザルピニンの具体的な合成経路は広く文書化されていませんが、その天然の発生は貴重な供給源を提供します。
化学反応の分析
反応性: イザルピニンは、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
一般的な試薬: 酸化剤(例:KMnO4)、還元剤(例:NaBH4)、ルイス酸(例:AlCl3)などの試薬が関与する可能性があります。
主な生成物: これらの反応から生成される生成物は、特定の条件と反応物によって異なります。
科学研究への応用
化学: イザルピニンのユニークな構造は、新規化合物を探求する合成化学者にとって興味深いものです。
生物学: 研究者は、細胞プロセスへの影響と潜在的な治療用途を調査する可能性があります。
医学: 癌細胞に対する細胞毒性は、抗癌剤としての可能性を示唆しています。
産業: イザルピニンは、新しい薬物や機能性材料の開発を促進する可能性があります。
作用機序
標的: さらなる研究が必要ですが、イザルピニンは特定の分子標的に作用する可能性があります。
経路: 細胞生存、増殖、またはアポトーシスに関連するシグナル伝達経路を調節する可能性があります。
類似化合物との比較
独自性: イザルピニンの独特の構造は、他のカルコンやフラボノイドとは異なります。
類似化合物: イザルピニンは際立っていますが、関連する化合物には他のカルコンやフラボノイドが含まれます。
イザルピニンの完全な可能性は、科学的調査を通じてさらに探求されることを待っています。 そのユニークな特性は、継続的な研究のためのエキサイティングなテーマとなっています .
特性
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197377 | |
| Record name | Isalpinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-14-8 | |
| Record name | Isalpinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isalpinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



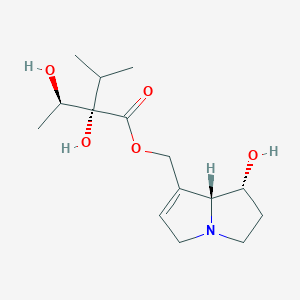

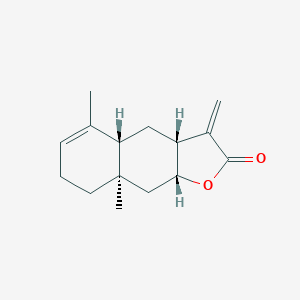


![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
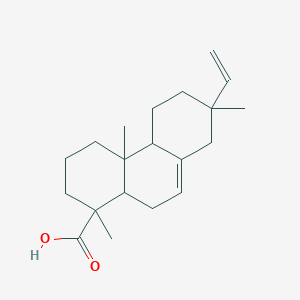
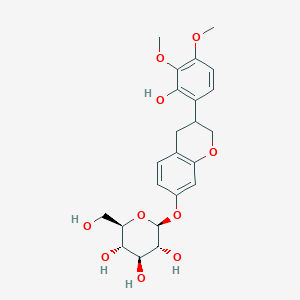
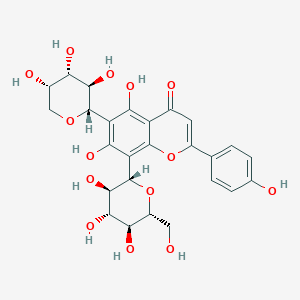

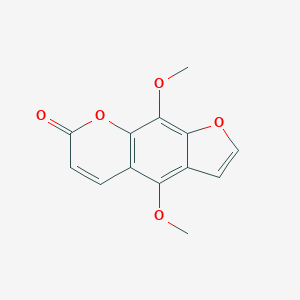
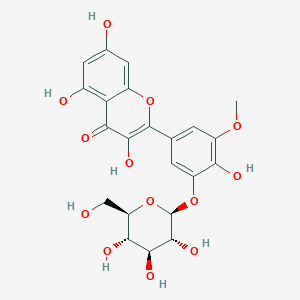
![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)
